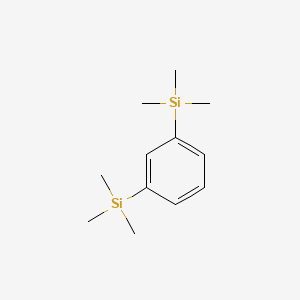

1,3-Bis(trimethylsilyl)benzene

Description

Historical Evolution of Organosilicon Chemistry and Aromatic Silylation

Organosilicon chemistry, a field that explores compounds containing carbon-silicon bonds, has grown significantly since its early developments. Initially explored in the 19th century, the field saw a surge of interest and development, particularly from the mid-20th century onwards. researchgate.net Organosilicon compounds have become integral to various scientific and industrial domains due to their unique properties, such as low toxicity, thermal stability, and hydrophobicity. rhhz.net

The synthesis of these compounds has evolved from classical methods, like the reaction of organometallic reagents (e.g., Grignard reagents) with chlorosilanes, to more advanced, catalytic approaches. rhhz.net A key transformation within this field is aromatic silylation—the introduction of a silyl (B83357) group, such as trimethylsilyl (B98337) (-Si(CH₃)₃), onto an aromatic ring. Early methods often required harsh conditions and had limitations regarding functional group tolerance. rhhz.net However, recent decades have seen the emergence of more sophisticated techniques, including transition-metal-catalyzed C-H bond silylation and various cross-coupling reactions, which offer milder conditions and greater efficiency. organic-chemistry.orgwiley.com The development of radical silylation reactions has also provided new, often metal-free, pathways for creating C-Si bonds under gentle conditions. rhhz.netbenthamdirect.com This continuous innovation has made a wide array of arylsilanes, including bis(trimethylsilyl)benzenes, more accessible for research and application. organic-chemistry.org

Significance of Arylsilanes as Intermediates and Functional Materials Precursors

Arylsilanes, which are aromatic compounds bearing one or more silicon-based substituents, are highly valuable in modern chemistry. Their utility stems from their unique combination of stability and reactivity. frontiersin.org They are generally non-toxic and stable compounds, yet the carbon-silicon bond can be selectively cleaved and transformed under specific reaction conditions. frontiersin.org

In organic synthesis, arylsilanes are crucial intermediates. They participate in a variety of cross-coupling reactions, such as the palladium-catalyzed Hiyama coupling, to form new carbon-carbon bonds. frontiersin.orgd-nb.info They also serve as precursors for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. chemimpex.comresearchgate.net

Beyond their role as synthetic intermediates, arylsilanes are fundamental building blocks for advanced functional materials. researchgate.net The incorporation of aryl groups into silicone polymers is widely applied in the electronics and aerospace industries. researchgate.net Specifically, silylated aromatic compounds are used in the fabrication of organic electronic devices, such as Organic Light Emitting Diodes (OLEDs), where they contribute to improved efficiency and performance. chemimpex.com They are also used to create luminescent boron-containing polymers and other functional materials. acs.org

Positional Isomerism in Bis(trimethylsilyl)benzenes and Research Focus on the 1,3-Isomer

Bis(trimethylsilyl)benzenes are a class of arylsilanes where two trimethylsilyl groups are attached to a central benzene (B151609) ring. The relative positions of these two groups give rise to three distinct positional isomers: 1,2-bis(trimethylsilyl)benzene (B95815), 1,3-bis(trimethylsilyl)benzene, and 1,4-bis(trimethylsilyl)benzene (B82404). Each isomer possesses unique structural characteristics that influence its physical properties and chemical reactivity, leading to different applications and research interests.

The 1,2-isomer is particularly well-studied as a key starting material for the generation of benzyne (B1209423), a highly reactive intermediate used in organic synthesis. d-nb.infoacs.org The 1,4-isomer, with its symmetrical para-substitution, is often used as a building block in materials science and as a stabilizing agent. guidechem.com

The 1,3-isomer, the focus of this article, holds its own distinct position. While perhaps less explored in some specific applications compared to its 1,2- and 1,4-counterparts, this compound is a valuable compound in its own right. Research involving the 1,3-isomer often leverages its specific geometry for the construction of meta-substituted aromatic structures. It serves as a versatile building block in the synthesis of complex organic molecules and is utilized in the development of advanced materials where its specific substitution pattern is advantageous. chemimpex.com For instance, the meta-arrangement can influence the electronic properties and spatial arrangement of resulting polymers or molecular architectures in materials science applications. Acid-catalyzed isomerization studies have shown that under certain conditions, the 1,2-isomer can rearrange to form a mixture containing the more thermodynamically stable 1,3- and 1,4-isomers. acs.org

Table 1: Physical and Chemical Properties of Bis(trimethylsilyl)benzene Isomers This interactive table provides a comparison of key properties for the three positional isomers of bis(trimethylsilyl)benzene.

| Property | 1,2-Bis(trimethylsilyl)benzene | This compound | 1,4-Bis(trimethylsilyl)benzene |

|---|---|---|---|

| CAS Number | 17151-09-6 | 2060-89-1 chemicalbook.com | 13183-70-5 guidechem.com |

| Molecular Formula | C₁₂H₂₂Si₂ nih.gov | C₁₂H₂₂Si₂ nih.gov | C₁₂H₂₂Si₂ researchgate.net |

| Molecular Weight | 222.48 g/mol | 222.48 g/mol | 222.48 g/mol |

| Appearance | Colorless Liquid orgsyn.org | --- | White Crystals guidechem.com |

| Boiling Point | 128-133 °C at 20 mmHg orgsyn.org | 114-115 °C at 15 mmHg | 247-248 °C at 760 mmHg |

| Melting Point | --- | --- | 35-37 °C |

Data sourced from various chemical suppliers and databases. Boiling and melting points can vary slightly based on source and purity.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-(3-trimethylsilylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22Si2/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDMOMIMRPHKSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493882 | |

| Record name | (1,3-Phenylene)bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060-89-1 | |

| Record name | (1,3-Phenylene)bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis Trimethylsilyl Benzenes, with Emphasis on 1,3 Disubstitution

Grignard-Type Silylation Reactions for Aryl Halides

The fundamental approach to synthesizing 1,3-bis(trimethylsilyl)benzene involves the reaction of a 1,3-dihalobenzene, such as 1,3-dibromobenzene, with magnesium metal to form a di-Grignard reagent, which is then quenched with an electrophilic silicon source, typically chlorotrimethylsilane (B32843) (Me₃SiCl).

Traditional Protocols Employing Hexamethylphosphoramide (B148902) (HMPA): Historical Context and Associated Challenges

Historically, the synthesis of bis(trimethylsilyl)benzenes, including isomers like the 1,2-disubstituted analogue, often required the use of hexamethylphosphoramide (HMPA) as a solvent or co-solvent. orgsyn.orgsorbonne-universite.frorgsyn.org The reaction of 1,2-dichlorobenzene (B45396) with Me₃SiCl and magnesium in HMPA required severe conditions, such as high temperatures (80–100°C) and long reaction times (up to 48-72 hours), to achieve satisfactory yields. sorbonne-universite.frorgsyn.org

While effective in promoting the reaction, HMPA poses significant challenges. It is a carcinogenic solvent, which raises considerable safety concerns for large-scale production. orgsyn.orgd-nb.info Furthermore, its high boiling point complicates product purification. These drawbacks prompted the search for alternative, safer, and more efficient synthetic methods. orgsyn.org

Contemporary Mg/CuCl Hybrid Metal Catalysis in 1,3-Dimethyl-2-imidazolidinone (B1670677) (DMI): Optimized Conditions and Mechanistic Considerations

A significant advancement in the synthesis of bis(trimethylsilyl)benzenes has been the development of protocols that avoid HMPA. One such method involves using a hybrid metal system of magnesium and copper(I) chloride (CuCl) in the presence of lithium chloride (LiCl) in 1,3-dimethyl-2-imidazolidinone (DMI). nih.govresearchgate.net This system has proven effective for the silylation of 1,2-dichlorobenzene, providing high yields under much milder conditions (0–25°C) and is applicable to the synthesis of various substituted bis(trimethylsilyl)benzenes. nih.gov

The use of DMI, a less toxic alternative to HMPA, is a key advantage. nih.govresearchgate.net LiCl is believed to enhance reactivity by breaking up magnesium aggregates and facilitating the formation of the active organometallic species. sorbonne-universite.fr Although initially developed for 1,2-isomers, this methodology's principles are applicable to 1,3-dihalobenzenes. Further refinement has shown that for 1,2-dibromobenzenes, a copper-free system using just Mg and LiCl in DMI can efficiently produce the desired bis(trimethylsilyl)benzene in high yields under mild conditions. sorbonne-universite.frthieme-connect.com This suggests a versatile and safer route that can be adapted for the 1,3-isomer.

Table 1: Comparison of Silylation Methods for Dihalobenzenes

| Method | Precursor | Reagents | Solvent | Conditions | Yield | Drawbacks |

|---|---|---|---|---|---|---|

| Traditional | 1,2-Dichlorobenzene | Mg, Me₃SiCl | HMPA | 80-100°C, 48-72h | ~75-82% | Toxic solvent, harsh conditions. sorbonne-universite.frorgsyn.org |

| Mg/CuCl Hybrid | 1,2-Dichlorobenzene | Mg, CuCl, LiCl, Me₃SiCl | DMI | 0-25°C, 12-24h | 85-90% | Safer solvent, mild conditions. nih.gov |

The mechanism in the DMI system likely involves the in situ formation of a highly reactive Grignard-type reagent. The polar aprotic nature of DMI stabilizes the organometallic intermediates, facilitating the double silylation process.

Rieke Magnesium and Entrainment Methods: Enhanced Reactivity and Scalability

To overcome the inertness of standard magnesium turnings, especially with less reactive aryl chlorides or in less coordinating solvents like tetrahydrofuran (B95107) (THF), more reactive forms of magnesium are employed. Rieke magnesium , a highly activated form of magnesium powder, is prepared by the reduction of a magnesium salt. d-nb.info This enhanced reactivity allows the silylation of dihalobenzenes to proceed under much milder conditions (e.g., 0°C to room temperature) and in safer solvents like THF, completely avoiding HMPA. orgsyn.orgd-nb.info

Another approach is the entrainment method , where a small amount of an activating agent, such as 1,2-dibromoethane, is added to the reaction mixture. d-nb.info This agent reacts with the magnesium surface, cleaning and activating it for the main reaction with the aryl dihalide. This method allows the reaction to proceed at room temperature with standard magnesium turnings and has been successfully applied to the synthesis of 1,2-bis(trimethylsilyl)benzene (B95815) and its derivatives in THF, offering improved time efficiency and safety over the HMPA protocol. d-nb.info Both Rieke magnesium and the entrainment method are scalable and represent significant improvements for the synthesis of bis(trimethylsilyl)arenes.

Table 2: Advanced Grignard Methods for Bis(silylation) in THF

| Method | Precursor | Reagents | Conditions | Yield of 1,2-isomer | Reference |

|---|---|---|---|---|---|

| Rieke Magnesium | 1,2-Dibromobenzene | Rieke-Mg, Me₃SiCl | 0°C, 1.5h | 65% | orgsyn.orgd-nb.info |

Synthetic Pathways to Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives can be approached in two primary ways: by starting with an already functionalized benzene (B151609) ring and performing the bis(silylation), or by functionalizing the this compound core after its synthesis.

Methodologies like the Rieke magnesium and Mg/CuCl/DMI systems have been shown to be compatible with certain functional groups, allowing for the direct synthesis of derivatives such as fluoro- or chloro-substituted bis(trimethylsilyl)benzenes from the corresponding dihalides. d-nb.info

Alternatively, functionalized derivatives can be created from simpler precursors. For example, 1,3-bis[(trimethylsilyl)ethynyl]benzene, a valuable building block for organic electronics and polymers, can be synthesized via Sonogashira coupling of 1,3-diiodobenzene (B1666199) with trimethylsilylacetylene. chemimpex.com Another complex derivative, 1,3-bis(2-trimethylsilyloxyhexafluoro-2-propyl)-5-allylbenzene, has been synthesized starting from commercially available 1,3-bis(2-hydroxyhexafluoro-2-propyl)benzene through a multi-step process involving iodination and subsequent allylation. researchgate.net

Pathways developed for functionalizing the 1,2-isomer, such as cobalt-catalyzed Diels-Alder cycloadditions or iridium-mediated C-H borylation, can also be conceptually applied to the 1,3-isomer to introduce bromo or boryl groups, which can then be used in further cross-coupling reactions to build more complex molecules. nih.gov

Chemical Reactivity and Transformation Pathways of 1,3 Bis Trimethylsilyl Benzene

Electrophilic Aromatic Substitution Reactions

The trimethylsilyl (B98337) group influences electrophilic aromatic substitution reactions on the benzene (B151609) ring. While the TMS group can be replaced in ipso-substitution reactions, it can also act as a directing group, behaving similarly to a proton in terms of its directing effects, with Hammett σ values close to zero for both meta and para substitution. acs.org

The Friedel-Crafts acylation of 1,3-bis(trimethylsilyl)benzene with trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a Lewis acid catalyst like aluminum chloride has been investigated. acs.orgsci-hub.st The reaction does not proceed via an ipso substitution, where the acyl group would replace one of the trimethylsilyl groups. Instead, it undergoes a conventional electrophilic aromatic substitution. acs.org

The primary product of this reaction is 3,5-bis(trimethylsilyl)trifluoroacetophenone. acs.orgsci-hub.st The trifluoroacetyl group is directed to the 5-position, which is meta to both trimethylsilyl groups. This outcome is consistent with the steric hindrance imposed by the bulky TMS groups, which would disfavor substitution at the ortho positions (2, 4, and 6). acs.org

Side reactions, such as protiodesilation, can also occur, leading to the formation of phenyltrimethylsilane (B1584984) and benzene. These desilylated products can then undergo subsequent Friedel-Crafts acylation. acs.orgsci-hub.st

| Reactants | Catalyst | Major Product | Reaction Type | Side Products |

|---|---|---|---|---|

| This compound + Trifluoroacetic Anhydride | Aluminum Chloride | 3,5-Bis(trimethylsilyl)trifluoroacetophenone | Electrophilic Aromatic Substitution | Phenyltrimethylsilane, Benzene |

Coupling and Cross-Coupling Methodologies for Arylsilanes

Arylsilanes, such as this compound, are valuable substrates in palladium-catalyzed cross-coupling reactions. These reactions form carbon-carbon or carbon-heteroatom bonds and are fundamental in the synthesis of complex organic molecules. The silicon-containing group acts as a stable, non-toxic, and easily handled coupling partner. organic-chemistry.org

Several named cross-coupling reactions utilize organosilicon reagents, with Hiyama coupling being a prominent example. organic-chemistry.orgorganic-chemistry.org In a typical Hiyama coupling, an organosilane is coupled with an organic halide or triflate in the presence of a palladium catalyst and an activator, often a fluoride (B91410) source like TBAF (tetra-n-butylammonium fluoride). organic-chemistry.org The activator is necessary to generate a hypervalent silicon species, which is more reactive in the transmetalation step of the catalytic cycle.

The versatility of arylsilanes allows them to be used in various cross-coupling strategies:

Hiyama Coupling: This involves the reaction of organosilanes with organic halides or pseudohalides. The scope has been expanded to include aryl arenesulfonates as electrophiles, which are stable and easily prepared from phenols. organic-chemistry.org

Sonogashira-type Coupling: While traditional Sonogashira coupling involves terminal alkynes, sila-Sonogashira reactions utilize silyl-protected alkynes to couple with aryl halides, offering a pathway to functionalized bis(arylethynyl)benzene derivatives. gelest.comshiftleft.com

Oxidative Cross-Coupling: Palladium-catalyzed oxidative cross-coupling reactions can form bonds between arylsilanes and other partners, such as H-phosphonates, through the cleavage of the aryl C-Si bond. thieme-connect.com

The general scheme for a palladium-catalyzed cross-coupling of an arylsilane is depicted below, where both TMS groups on this compound could potentially participate in sequential coupling reactions.

| Coupling Reaction | Coupling Partners | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Hiyama Coupling organic-chemistry.org | Arylsilane + Aryl Halide/Triflate/Arenesulfonate | Pd(OAc)₂, Ligand (e.g., XPhos), TBAF | Low toxicity of silicon reagents; requires an activator. |

| Palladium-Catalyzed Coupling nih.gov | Arylsilanol + Aryl Halide | Palladium Catalyst, Cs₂CO₃ | Forms biaryl products in high yield. |

| Oxidative Coupling thieme-connect.com | Arylsilane + H-Phosphonate | Pd(PPh₃)₂Cl₂, Ag₂CO₃, KF | Forms Ar-P bonds via C-Si bond cleavage. |

Directed Functionalization Strategies

The trimethylsilyl groups in this compound can be exploited to direct functionalization to specific positions on the aromatic ring. One of the most powerful strategies in this regard is Directed ortho Metalation (DoM) . nih.gov In DoM, a directing metalation group (DMG) coordinates to a strong base (typically an organolithium reagent), which then deprotonates the adjacent ortho position due to proximity. The resulting aryllithium species can be trapped with various electrophiles to introduce a new functional group. nih.gov

While the TMS group itself is not a classical DMG, its presence can influence metalation reactions. More significantly, the TMS group can be a precursor to other functionalities or can be used to generate highly reactive intermediates like benzynes. The transformation of a 2-(trimethylsilyl)aryl triflate into a benzyne (B1209423) upon treatment with a fluoride source is a well-established method. researchgate.netnih.gov This in situ generation of benzynes allows for subsequent trapping with nucleophiles or participation in cycloaddition reactions. researchgate.netnih.gov

For this compound, a directed functionalization pathway could involve a sequence such as:

Introduction of a hydroxyl group through oxidation of a C-Si bond or other means.

Conversion of the hydroxyl group to a triflate, creating a 2,6-bis(trimethylsilyl)aryl triflate derivative.

Fluoride-induced elimination to generate a highly substituted benzyne intermediate, which can then undergo further reactions.

This approach leverages the silyl (B83357) groups as synthetic handles for regioselective transformations that would be difficult to achieve through direct electrophilic substitution.

Advanced Structural and Spectroscopic Characterization of 1,3 Bis Trimethylsilyl Benzene

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The FTIR spectrum of 1,3-bis(trimethylsilyl)benzene is characterized by absorption bands originating from the trimethylsilyl (B98337) (TMS) groups and the meta-substituted benzene (B151609) ring.

While a specific, peer-reviewed spectrum for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on the analysis of its isomers and related silylated compounds. nih.govnih.gov The key vibrational modes are associated with C-H, Si-C, and C-C bonds, as well as deformation modes of the methyl groups and the benzene ring.

Key Vibrational Modes:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the benzene ring. agh.edu.pl

Aliphatic C-H Stretching: Intense bands are expected in the 2980-2850 cm⁻¹ region, arising from the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups of the two TMS substituents. nih.gov

CH₃ Deformation: Asymmetric and symmetric deformation (bending) vibrations of the methyl groups typically result in strong absorptions around 1450 cm⁻¹ and 1250 cm⁻¹, respectively. The band near 1250 cm⁻¹ is particularly characteristic of the Si(CH₃)₃ group.

Aromatic C-C Stretching: The in-plane stretching vibrations of the carbon-carbon bonds within the benzene ring usually produce a series of bands in the 1600-1400 cm⁻¹ region.

Si-C Stretching and Rocking: The stretching vibrations of the Si-C bonds (both Si-Methyl and Si-Phenyl) and the rocking modes of the Si(CH₃)₃ groups give rise to strong and characteristic bands in the fingerprint region, typically between 870 and 600 cm⁻¹. Strong absorptions around 840 cm⁻¹ and 760 cm⁻¹ are characteristic of the Si(CH₃)₃ group. nih.gov

Aromatic Out-of-Plane C-H Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane bending vibrations below 900 cm⁻¹. For a 1,3-disubstituted (meta) pattern, characteristic bands are expected in the 810-750 cm⁻¹ and 725-680 cm⁻¹ regions.

The following table summarizes the expected FTIR absorption bands for this compound based on data from analogous compounds.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

| ~3050 | Aromatic C-H Stretch | Medium |

| 2955 - 2965 | Asymmetric CH₃ Stretch (in Si(CH₃)₃) | Strong |

| 2895 - 2905 | Symmetric CH₃ Stretch (in Si(CH₃)₃) | Medium |

| ~1580, ~1470, ~1420 | Aromatic C=C Ring Stretch | Medium-Weak |

| ~1250 | Symmetric CH₃ Deformation (in Si(CH₃)₃) | Strong |

| ~1100 | Aromatic C-H In-Plane Bend | Medium |

| 840 - 860 | Si(CH₃)₃ Rocking / Si-C Stretch | Strong |

| 750 - 800 | Aromatic C-H Out-of-Plane Bend (meta-subst.) | Strong |

| 690 - 740 | Si-C Stretch | Strong |

Raman Spectroscopy

Raman spectroscopy provides information complementary to FTIR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. For molecules with a center of symmetry, certain vibrations may be Raman-active but IR-inactive, and vice-versa (rule of mutual exclusion). While this compound lacks a center of symmetry, the relative intensities of bands in its Raman and IR spectra will differ.

The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the molecule, particularly the aromatic ring breathing mode and the symmetric Si-C stretching modes. Similar to FTIR, specific experimental data is scarce, but analysis can be based on related compounds. nih.govijcce.ac.ir

Key Raman-Active Modes:

Aromatic Ring Breathing: A very strong, sharp band characteristic of the benzene ring breathing vibration is expected near 1000 cm⁻¹.

Symmetric Si-C Stretching: The symmetric stretching of the Si-C bonds is typically a strong feature in the Raman spectrum, appearing in the 700-600 cm⁻¹ range.

Aliphatic and Aromatic C-H Stretching: These modes are also present in the Raman spectrum, generally appearing in the 3100-2800 cm⁻¹ region, though often with lower intensity than in the IR spectrum.

The table below outlines the predicted Raman shifts for this compound.

| Raman Shift (cm⁻¹) | Vibrational Assignment | Intensity |

| ~3050 | Aromatic C-H Stretch | Medium |

| ~2955 | Asymmetric CH₃ Stretch | Medium |

| ~2900 | Symmetric CH₃ Stretch | Strong |

| ~1600 | Aromatic Ring Stretch | Strong |

| ~1250 | Symmetric CH₃ Deformation | Weak |

| ~1000 | Aromatic Ring Breathing | Very Strong |

| 600 - 700 | Symmetric Si-C Stretch | Strong |

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation pattern upon ionization. When coupled with gas chromatography (GC-MS), it is also a powerful tool for assessing the purity of this compound and identifying it in mixtures. nist.govrsc.orgresearchgate.net

In electron ionization (EI) mass spectrometry, this compound (molecular weight 222.47 g/mol ) undergoes characteristic fragmentation. The resulting mass spectrum serves as a molecular fingerprint.

Key Fragmentation Pathways:

Molecular Ion (M⁺˙): The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 222.

Loss of a Methyl Group ([M-15]⁺): A very common and often abundant fragment in the mass spectra of trimethylsilyl compounds is the loss of a methyl radical (•CH₃) from one of the TMS groups. This results in a stable silicon-centered cation at m/z 207. arizona.edunih.gov This is typically the base peak or one of the most intense peaks in the spectrum.

Trimethylsilyl Cation ([Si(CH₃)₃]⁺): Cleavage of the Si-C(phenyl) bond leads to the formation of the trimethylsilyl cation at m/z 73. This is another highly characteristic and abundant fragment for TMS-containing compounds. nih.gov

Other Fragments: Further fragmentation can occur, such as the loss of a second methyl group from the [M-15]⁺ ion, or rearrangements. For instance, ions corresponding to [M-2CH₃]⁺˙ (m/z 192) or fragments involving the phenyl ring may also be observed, though typically at lower intensities. arizona.edu

The table below lists the major ions expected in the electron ionization mass spectrum of this compound. nih.gov

| m/z | Proposed Ion Structure | Fragmentation Pathway | Relative Abundance |

| 222 | [C₁₂H₂₂Si₂]⁺˙ | Molecular Ion (M⁺˙) | Medium |

| 207 | [M - CH₃]⁺ | Loss of a methyl radical | High (often Base Peak) |

| 191 | [M - 2CH₃ - H]⁺ | Loss of two methyls and H | Low |

| 147 | [C₆H₅Si(CH₃)₂]⁺ | Phenyl-Si(CH₃)₂ cation | Medium |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation | High |

X-ray Crystallography of Related Structures (for insights into solid-state geometry and packing)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure determination for this compound is not publicly documented, valuable insights into its molecular geometry and solid-state packing can be gained by examining the crystal structures of its isomers and other closely related silylated aromatic compounds.

Studies on 1,4-bis(trimethylsilyl)benzene (B82404) reveal key structural features that are likely shared with the 1,3-isomer. In the 1,4-isomer, the silicon atoms are nearly coplanar with the benzene ring. The Si-C(phenyl) bond length is typically around 1.85 Å, which is shorter than the Si-C(methyl) bond lengths (around 1.87-1.88 Å). The C-Si-C bond angles within the trimethylsilyl group are close to the ideal tetrahedral angle of 109.5°, although some distortion is common due to steric hindrance.

The benzene ring itself can exhibit slight distortions from perfect hexagonal geometry due to the electronic effects of the bulky, electropositive trimethylsilyl substituents. In the crystal lattice, molecules of silylated benzenes typically pack in a way that maximizes van der Waals interactions, with the bulky TMS groups of one molecule interlocking with those of its neighbors.

In the crystal structure of α,α-bis(trimethylsilyl)benzylpotassium, the benzylic carbon is nearly planar, and the TMS groups are rotated with respect to the phenyl ring, highlighting the conformational flexibility around the Si-C bonds. This flexibility, along with the steric bulk of the TMS groups, will significantly influence the crystal packing of this compound, likely leading to a structure that is not densely packed.

| Structural Parameter | Typical Value (from related structures) | Reference |

| Si-C(phenyl) Bond Length | ~1.85 Å | |

| Si-C(methyl) Bond Length | ~1.87 - 1.88 Å | |

| C-C(ring) Bond Length | ~1.40 Å | |

| C(phenyl)-Si-C(methyl) Angle | ~109° | |

| C(methyl)-Si-C(methyl) Angle | ~109° | |

| Ring Geometry | Near-planar, with potential minor distortions |

These comparative data suggest that the this compound molecule would adopt a conformation that minimizes steric strain between the TMS groups and the aromatic protons, with significant influence on its solid-state packing arrangement.

Computational and Theoretical Investigations of 1,3 Bis Trimethylsilyl Benzene

Quantum Chemical Approaches to Molecular Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the properties of 1,3-bis(trimethylsilyl)benzene at the atomic level. These methods are pivotal for determining the molecule's three-dimensional structure and the energies associated with its various forms and electronic states.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic properties of molecules like this compound. The B3LYP functional, often paired with basis sets like 6-31G*, is a common choice for these calculations, providing a balance between accuracy and computational cost. researchgate.net Geometry optimization using DFT allows for the determination of the most stable arrangement of atoms in the molecule, yielding key structural parameters.

| Parameter | Typical Method | Anticipated Finding for this compound |

|---|---|---|

| C-C (aromatic) Bond Length | B3LYP/6-31G | Slight deviation from the standard 1.39 Å of benzene (B151609) due to silyl (B83357) substitution. |

| C-Si Bond Length | B3LYP/6-31G | Approximately 1.87 Å. |

| Si-C (methyl) Bond Length | B3LYP/6-31G | Approximately 1.89 Å. |

| C-C-C (aromatic) Bond Angle | B3LYP/6-31G | Angles at substituted carbons will deviate from 120° due to steric strain. |

| HOMO-LUMO Gap | B3LYP/6-31G | Influenced by σ-π* conjugation, affecting electronic transitions and reactivity. |

Ab initio molecular orbital (MO) calculations are a powerful tool for investigating the mechanisms of chemical reactions involving organosilicon compounds. mdpi.com These methods, which are based on first principles without empirical parameters, can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. mdpi.com For this compound, ab initio calculations could be employed to study various reaction pathways, such as electrophilic aromatic substitution or reactions involving the trimethylsilyl (B98337) groups.

Modeling of Aromatic Ring Distortion and Conformational Preferences

The presence of two bulky trimethylsilyl groups on the benzene ring in a 1,3-relationship introduces significant steric strain, which can lead to distortions of the normally planar aromatic ring. vanderbilt.edu Computational modeling is essential to quantify this distortion and to explore the different possible conformations of the molecule.

DFT calculations can be used to explore the potential energy surface related to the rotation of the trimethylsilyl groups and the puckering of the benzene ring. vanderbilt.edu While a perfectly planar benzene ring is expected in unsubstituted benzene, in this compound, slight deviations from planarity, such as a boat or chair-like conformation of the ring, might be observed to alleviate steric hindrance between the silyl groups and the hydrogen atoms on the ring. The conformational analysis would identify the lowest energy conformers and the energy barriers between them. For instance, studies on other sterically crowded substituted benzenes have revealed significant out-of-plane distortions of the benzene ring. vanderbilt.edu

| Conformational Feature | Computational Method | Expected Outcome for this compound |

|---|---|---|

| Rotation of Trimethylsilyl Groups | DFT (e.g., B3LYP/6-31G*) | Identification of multiple low-energy conformers corresponding to different orientations of the SiMe3 groups. |

| Benzene Ring Planarity | DFT, X-ray crystallography comparison | Potential for slight boat or chair-like distortion of the benzene ring to minimize steric interactions. |

| Energy Barriers | Transition state calculations | Calculation of the energy required for interconversion between different conformers. |

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in its characterization.

DFT calculations can provide accurate predictions of ¹³C and ²⁹Si NMR chemical shifts. bohrium.com The calculated chemical shifts, when compared with experimental data, can confirm the structure of the molecule and provide insights into its electronic environment. Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated. The scaled quantum mechanical (SQM) force field method, which uses DFT-calculated force fields scaled with empirical factors, has been shown to provide excellent agreement with experimental IR spectra for complex organosilicon compounds. researchgate.net

| Spectroscopic Data | Computational Method | Predicted Values/Features |

|---|---|---|

| ¹³C NMR Chemical Shifts | DFT (GIAO method) | Distinct signals for the substituted and unsubstituted carbons of the benzene ring, and a signal for the methyl carbons. |

| ²⁹Si NMR Chemical Shift | DFT (GIAO method) | A characteristic chemical shift value indicative of the silicon environment. |

| IR Vibrational Frequencies | DFT with SQM scaling | Characteristic bands for C-H stretching of the aromatic ring and methyl groups, Si-C stretching, and benzene ring vibrations. |

Simulation of Reaction Mechanisms and Transition States

The simulation of reaction mechanisms provides a detailed, step-by-step understanding of how chemical transformations occur. For this compound, computational methods can be used to model its participation in various reactions, such as silylation of other molecules or its own functionalization.

DFT calculations are employed to map the potential energy surface of a reaction, locating all intermediates and transition states. nih.govacs.org This allows for the determination of the reaction's activation energy and rate-determining step. For example, in iridium-catalyzed C-H bond silylation reactions, DFT studies have elucidated the catalytic cycle, showing the involvement of Ir(III)/Ir(V) intermediates and identifying the C-H activation step as rate-determining. acs.orgrsc.org Similar computational studies on reactions involving this compound would provide valuable mechanistic insights, guiding the design of new synthetic methodologies. nih.gov

Emerging Applications and Functional Materials Derived from Bis Trimethylsilyl Benzenes

Contributions to Advanced Organic Synthesis

1,3-Bis(trimethylsilyl)benzene is a key starting material in the synthesis of more complex molecules. Its trimethylsilyl (B98337) groups can act as placeholders or be transformed into other functional groups, providing a strategic advantage in multi-step syntheses.

Building Blocks for Complex Molecular Architectures and Organic Intermediates

The strategic placement of trimethylsilyl (TMS) groups on the benzene (B151609) ring makes this compound a versatile building block for creating intricate molecular structures. chemimpex.comrsc.org The TMS groups can direct electrophilic aromatic substitution to specific positions on the ring. acs.org For example, in Friedel-Crafts acylation reactions, the TMS group directs substitution to the meta and para positions. acs.org This directional influence is crucial for synthesizing specifically substituted aromatic compounds that are intermediates in the production of pharmaceuticals and agrochemicals. chemimpex.com

Furthermore, the silicon-carbon bond can be selectively cleaved and replaced with other functional groups, making it a useful intermediate. thieme-connect.com For instance, it can be used in the synthesis of 1-(3-trimethylsilylphenyl)-2,2,2-trifluoroethanone through a Friedel-Crafts acylation reaction with trifluoroacetic anhydride (B1165640). acs.org This reactivity allows for the construction of complex molecules that would be difficult to assemble using other methods. The compound's derivatives are also used to create star-shaped molecules with benzene cores, which have applications in optoelectronics. rsc.org

Role in Materials Science and Engineering

The properties imparted by the trimethylsilyl groups, such as thermal stability and hydrophobicity, make this compound and its derivatives valuable in the development of advanced materials. chemimpex.com

Precursors for Poly(trimethylsilyl)benzenes and Related Polymeric Materials

This compound can serve as a monomer for the synthesis of poly(trimethylsilyl)benzenes. acs.org These polymers are noted for their high thermal stability and hydrophobicity, properties which are highly desirable for applications such as coatings, adhesives, and sealants that require resistance to moisture and chemicals. The polymerization processes can be facilitated by the reactivity of the trimethylsilyl groups. chemimpex.com Research has also explored the synthesis of related polymers, such as poly(1-trimethylsilyl-1-propyne), which exhibits a high free volume and is exceptionally permeable to gases, making it suitable for membrane-based gas separation applications. mdpi.comresearchgate.net

Applications in Optoelectronic Devices and Luminescent Materials

Derivatives of bis(trimethylsilyl)benzenes are increasingly used in the field of organic electronics. chemimpex.com They serve as building blocks for luminescent materials used in organic light-emitting diodes (OLEDs). chemimpex.comrsc.org The introduction of silyl (B83357) groups can enhance the performance of these materials. For example, silyl-substituted poly(p-phenylenevinylene) (PPV) derivatives exhibit high photoluminescence efficiencies and good solubility, which are advantageous for fabricating uniform films for electronic devices. oup.com

The structural framework of this compound can be incorporated into larger conjugated systems, such as 1,3-bis(7-azaindolyl)benzene, which acts as a ligand in metal complexes for OLED applications. researchgate.net These materials are promising for developing new emissive and charge-transporting layers in next-generation displays and lighting. oup.comchinesechemsoc.org

Table 1: Applications of this compound Derivatives in Optoelectronics

| Derivative Class | Application | Key Properties |

|---|---|---|

| Silyl-substituted PPVs | Organic Light-Emitting Diodes (OLEDs) | High photoluminescence efficiency, good solubility |

| Benzene-cored star-shaped molecules | Optoelectronic and electrochromic devices | Defined molecular structure, good batch-to-batch reproducibility |

Surface Chemistry and Hydrophobic Coatings

The trimethylsilyl groups are inherently non-polar, and their incorporation onto a surface can significantly increase its hydrophobicity. Silane-based compounds are widely used to create water-repellent coatings. gelest.com These coatings function by creating a non-polar interphase that shields the underlying polar surface from interaction with water. gelest.com While direct studies on this compound for this specific application are not prevalent, the related compound bis(trimethoxysilylethyl)benzene is used to form resins that create hydrophobic surfaces. gelest.com Such coatings are valued for their ability to protect materials from moisture while remaining permeable to water vapor, which prevents deterioration at the coating interface. gelest.com

Precursors for Silicon Carbide (SiC) Thin Films

Organosilicon compounds are important precursors for the chemical vapor deposition (CVD) of silicon carbide (SiC) thin films. smolecule.com The related isomer, 1,4-bis(trimethylsilyl)benzene (B82404), has been successfully used as a single-source precursor for depositing SiC films via plasma-assisted and fluidized bed CVD processes. sigmaaldrich.comsigmaaldrich.comcambridge.orgresearchgate.net This halogen-free precursor is advantageous because it can produce high-purity SiC films without the corrosive byproducts associated with chlorine-containing precursors like methyltrichlorosilane. cambridge.org Theoretical studies support the potential of 1,4-bis(trimethylsilyl)benzene as a precursor for high-quality β-SiC coatings. amazonaws.comresearchgate.net The use of such single-source precursors allows for consistent and controlled vapor delivery, leading to uniform films with good crystallinity, which are essential for applications in microelectronics and as protective coatings in harsh environments. cambridge.orgresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-Bis(trimethylsilyl)benzene |

| 1-(3-Trimethylsilylphenyl)-2,2,2-trifluoroethanone |

| Trifluoroacetic anhydride |

| Poly(1-trimethylsilyl-1-propyne) |

| Poly(p-phenylenevinylene) |

| 1,3-Bis(7-azaindolyl)benzene |

| Bis(trimethoxysilylethyl)benzene |

| Silicon Carbide |

Applications in Green Chemistry and Environmental Science

Research into the applications of silylated benzene compounds is an expanding field. However, the specific applications of this compound in green chemistry and environmental science are not extensively documented in publicly available research.

There is currently no scientific literature available that details the use of this compound in corrosion inhibition methodologies. While related compounds, such as other isomers of bis(trimethylsilyl)benzene, have been investigated as components of green corrosion inhibitors found in natural extracts, specific studies detailing the mechanism, efficacy, or application of the 1,3-isomer for this purpose have not been reported. ijcce.ac.ir

Detection and Characterization in Natural Product Chemistry

The detection and characterization of this compound as a constituent of natural products is not reported in the reviewed scientific literature. Analytical studies of various natural extracts, including those from plants and insects, have identified other isomers like 1,2-Bis(trimethylsilyl)benzene (B95815) and 1,4-Bis(trimethylsilyl)benzene. ijcce.ac.irinnovareacademics.inresearchgate.netd-nb.infonih.gov The presence of such silylated compounds in analyses of natural extracts is often considered an artifact of the sample preparation process, where silylating agents are used to derivatize chemical compounds for analysis by gas chromatography-mass spectrometry (GC-MS). ijcce.ac.irinnovareacademics.in However, there are no specific findings of this compound being isolated or identified from a natural source.

Future Research Trajectories and Outlook for 1,3 Bis Trimethylsilyl Benzene Chemistry

Innovation in Sustainable and Economical Synthetic Strategies

The future of chemical manufacturing hinges on the development of sustainable and cost-effective synthetic methodologies. For 1,3-Bis(trimethylsilyl)benzene and its analogues, research is anticipated to move beyond traditional Grignard-based syntheses, which often involve stoichiometric amounts of magnesium and potentially hazardous solvents. d-nb.info A primary goal will be the exploration of catalytic C-H silylation reactions. These methods offer a more atom-economical approach by directly converting C-H bonds to C-Si bonds, minimizing waste and simplifying purification processes.

Recent advancements in earth-abundant metal catalysis, such as potassium tert-butoxide-catalyzed dehydrogenative C-H silylation of heteroaromatics, provide a promising blueprint for future work on benzene (B151609) derivatives. researchgate.net Investigating the application of such catalysts to achieve regioselective silylation at the 1 and 3 positions of the benzene ring will be a key research focus. Furthermore, the development of solvent-free or "green" solvent-based synthetic routes, potentially utilizing mechanochemistry or flow chemistry, will be crucial for enhancing the environmental credentials and scalability of production.

Unveiling Novel Reactivity and Catalytic Applications

The electronic nature of the this compound core, with its electron-donating silyl (B83357) groups, influences its reactivity in electrophilic aromatic substitution and other transformations. vulcanchem.com Future research will likely delve deeper into understanding and exploiting this reactivity profile. For instance, the controlled, stepwise functionalization of the remaining aromatic protons could lead to a diverse library of multisubstituted aromatic compounds with tailored electronic and steric properties.

A significant area of exploration lies in the development of novel ligands and catalysts derived from this compound. The steric bulk of the trimethylsilyl (B98337) groups can be harnessed to create sterically demanding ligands that stabilize reactive metal centers in catalytic cycles. vulcanchem.com These ligands could find applications in a variety of cross-coupling reactions, potentially offering unique selectivity compared to existing systems. Research into the synthesis of chiral derivatives of this compound could also pave the way for new asymmetric catalysts.

Advanced Materials Design and Fabrication Based on the 1,3-Isomer

The incorporation of the this compound motif into advanced materials is a particularly promising avenue for future research. The trimethylsilyl groups are known to enhance solubility in organic solvents and influence molecular packing in the solid state, properties that are highly desirable in materials science. chemimpex.com

In the realm of organic electronics, derivatives of this compound are expected to be investigated as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). chemimpex.com The 1,3-substitution pattern can influence the electronic communication between appended functional units, potentially leading to materials with novel photophysical properties. For example, creating conjugated polymers and oligomers incorporating this unit could lead to materials with tunable band gaps and charge transport characteristics.

Furthermore, the development of porous organic polymers (POPs) and metal-organic frameworks (MOFs) utilizing this compound-based linkers is an area ripe for exploration. The defined geometry of the 1,3-isomer can be used to direct the assembly of highly ordered, porous structures with potential applications in gas storage, separation, and catalysis.

Synergistic Integration of Experimental and Computational Methodologies

The synergy between experimental synthesis and computational modeling is becoming increasingly vital in modern chemical research. rsc.orgacs.org For this compound chemistry, this integrated approach will be instrumental in accelerating discovery and understanding.

Computational tools, such as Density Functional Theory (DFT), can be employed to predict the outcomes of synthetic reactions, elucidate reaction mechanisms, and understand the electronic structure of novel derivatives. researchgate.netresearchgate.net For example, DFT calculations can help in designing catalysts for selective C-H silylation by modeling transition states and reaction pathways. researchgate.net This predictive power can guide experimental efforts, saving time and resources.

In the context of materials science, computational modeling can predict the solid-state packing of this compound derivatives, their electronic band structures, and their charge transport properties. researchgate.net This allows for the in-silico screening of potential materials before committing to their synthesis, streamlining the design of high-performance organic electronic devices. The validation of computational predictions through experimental characterization, such as X-ray crystallography and spectroscopic analysis, will be crucial for refining theoretical models and ensuring their accuracy. researchgate.netresearchgate.net

Broadening the Scope of Applications in Interdisciplinary Fields

The unique properties of this compound and its derivatives suggest potential applications that extend beyond traditional organic chemistry and materials science. Future research is expected to explore these interdisciplinary frontiers.

In medicinal chemistry, the lipophilicity and metabolic stability imparted by trimethylsilyl groups could be exploited in the design of new drug candidates. While the parent compound itself is not a therapeutic agent, its derivatives could serve as scaffolds for biologically active molecules. smolecule.com

In the field of sensor technology, functionalized this compound derivatives could be developed as chemosensors. The introduction of specific binding sites onto the aromatic core could lead to materials that exhibit a detectable response, such as a change in fluorescence, upon interaction with target analytes.

The surface modification of materials is another area of potential application. The silyl groups can facilitate the anchoring of these molecules onto silica-based surfaces, allowing for the tuning of surface properties such as hydrophobicity and chemical reactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1,3-bis(trimethylsilyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : A hybrid metal system (Mg/CuCl) in the presence of LiCl and 1,3-dimethyl-2-imidazolidinone (DMI) has been demonstrated as effective for synthesizing bis(trimethylsilyl)benzene derivatives from dichlorobenzenes. The reaction requires anhydrous conditions and precise stoichiometric ratios to avoid side products like monosilylated intermediates. Monitoring via GC-MS or NMR during optimization is critical to maximize regioselectivity and purity .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard. Key parameters include bond angles (e.g., Si–C–Si ~120°) and torsional symmetry. For non-crystalline samples, NMR (δ ~0 ppm for trimethylsilyl groups) and FT-IR (C–Si stretching at ~700 cm) provide complementary validation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives across different batches?

- Methodological Answer : Discrepancies in or NMR peaks may arise from trace solvents or impurities. Quantitative NMR (qNMR) using certified standards like 1,4-bis(trimethylsilyl)benzene (CRM4601-b) improves accuracy. Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray photoelectron spectroscopy (XPS) for silicon environments can isolate batch-specific artifacts .

Q. How can computational models predict the electronic properties of this compound in supramolecular systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize geometry and analyze frontier molecular orbitals. The trimethylsilyl groups induce steric hindrance and electron donation, altering HOMO-LUMO gaps (~4.5 eV). Molecular dynamics simulations further assess interactions in host-guest complexes or polymer matrices .

Q. What challenges arise in designing regioselective silylation protocols for benzene derivatives, and how are they mitigated?

- Methodological Answer : Competing para vs. meta silylation is common. Steric directing groups (e.g., bulky substituents) or Lewis acids (e.g., AlCl) can bias regiochemistry. For this compound, in situ quenching with MeSiCl and controlled temperature gradients (~0°C to 25°C) minimize polysubstitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.